Norscopolamine

Vue d'ensemble

Description

Norscopolamine is a novel synthetic compound that has recently been developed as a potential therapeutic agent for a variety of neurological and psychiatric disorders. It is a derivative of the neurotransmitter dopamine, and has been shown to have a wide range of pharmacological effects in laboratory animals and humans.

Applications De Recherche Scientifique

Synthesis and Brain Distribution Studies

Norscopolamine has been used in the synthesis of muscarinic antagonists like [N-methyl-11C]-scopolamine, which was developed by reductive methylation of this compound. This compound shows a distribution in rat brains that parallels the muscarine receptor population, indicating its potential for neuroscientific studies (Vora et al., 1983).

Chemical Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound. For example, the transformation of alkyl-mono- and -bis-halogenides with this compound, leading to compounds like N-Carbamoyl-nor-(−)-scopolamine, is a significant area of study. These derivatives have potential applications in pharmacology and organic chemistry (Werner & Schickfluss, 1970).

Metabolism Analysis

This compound is identified as a metabolite in the analysis of scopolamine metabolism. Studies using liquid chromatography-mass spectrometry (LC-MSn) methods have found this compound among several metabolites of scopolamine in rat models. This research provides insights into the metabolic pathways of scopolamine, which can be crucial for understanding its pharmacokinetics and toxicology (Chen et al., 2008).

Electrochemical N-Demethylation

Electrochemical methods have been developed for the N-demethylation of tropane alkaloids to produce nortropane derivatives like this compound. This process is significant for the semi-synthesis of various medications, showing the application of this compound in pharmaceutical synthesis (Alipour Najmi et al., 2020).

Clinical Synthesis for Imaging

This compound has been used as a precursor in the synthesis of clinically relevant compounds like [11C]scopolamine for imaging purposes. The reductive methylation of this compound with [11C]formaldehyde is a critical step in producing [11C]scopolamine, which can be used for brain imaging in clinical settings (Mulholland et al., 1988).

Safety and Hazards

Mécanisme D'action

Target of Action

Norhyoscine, also known as Norscopolamine, primarily targets the muscarinic acetylcholine receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .

Mode of Action

Norhyoscine acts as a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine at muscarinic receptors . By blocking these receptors, Norhyoscine reduces the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands .

Biochemical Pathways

The primary biochemical pathway affected by Norhyoscine is the cholinergic pathway . By inhibiting the action of acetylcholine, Norhyoscine disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This results in downstream effects such as reduced intestinal motility and glandular secretions .

Pharmacokinetics

It is known that the compound exhibitsanticholinergic activity The absorption, distribution, metabolism, and excretion (ADME) properties of Norhyoscine would significantly impact its bioavailability and therapeutic effects

Result of Action

The primary result of Norhyoscine’s action is a decrease in parasympathetic activity. This leads to effects such as dilated pupils, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . These effects can be beneficial in treating conditions such as irritable bowel syndrome and diverticular disease .

Action Environment

The action of Norhyoscine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the cholinergic pathway could potentially alter the efficacy and stability of Norhyoscine . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence the compound’s action .

Analyse Biochimique

Biochemical Properties

Norhyoscine interacts with various enzymes, proteins, and other biomolecules. It has been found that Norhyoscine, like scopolamine, has a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect . Norhyoscine also binds to nicotinic receptors, which induces a ganglion-blocking effect .

Cellular Effects

The effects of Norhyoscine on various types of cells and cellular processes are significant. For instance, it has been suggested that Norhyoscine potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells . This indicates that Norhyoscine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Norhyoscine exerts its effects at the molecular level through several mechanisms. It acts as a peripherally acting muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors . This inhibition can affect various biological processes, including enzyme activation or inhibition and changes in gene expression.

Propriétés

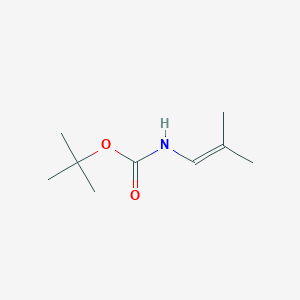

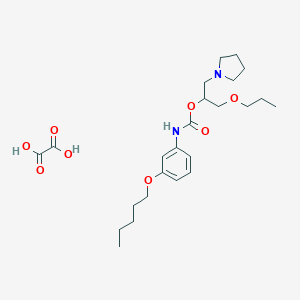

IUPAC Name |

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYZEMOPQDTDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Norscopolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Norscopolamine | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4684-28-0 | |

| Record name | [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B138785.png)

![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)

![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)